molecular formula C18H27NO7 B191633 Jacoline CAS No. 480-76-2

Jacoline

Cat. No. B191633
CAS RN: 480-76-2
M. Wt: 369.4 g/mol
InChI Key: FMWJEBGSMAOQNN-MCCFIOHQSA-N
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Description

Jacoline is a hepatotoxic alkaloid that is potentially carcinogenic, mutagenic, and teratogenic . It may pose health hazards to the human consumer . Jacoline, along with jacobine and jaconine, has been shown to have toxic side-effects .


Synthesis Analysis

Pyrrolizidine alkaloids, such as Jacoline, are natural secondary metabolites produced in plants, bacteria, and fungi as part of an organism’s defense machinery . They are esters of the amino alcohol necine and one or more units of necic acids . The ability to detect these alkaloids in food and nutrients is a matter of food security .


Molecular Structure Analysis

Jacoline has a molecular formula of C18H27NO7 . Its molecular weight is 369.4 g/mol . It is a natural product found in Senecio pterophorus, Jacobaea vulgaris, and Senecio pseudo-orientalis .

Scientific Research Applications

Plant Defense Mechanisms

Jacoline, a pyrrolizidine alkaloid found in plants like Senecio jacobaea (ragwort), plays a significant role in plant defense. It has been identified as a major component in the defense against herbivores and pathogens. For instance, research has shown that when dairy cows consume feed contaminated with ragwort containing jacoline, there is a transfer of this compound to their milk. This suggests jacoline's role in the plant's biochemical defense system against predators and diseases (Hoogenboom et al., 2011).

Chemical Structure and Properties

The chemical structure and properties of jacoline have been a subject of study, contributing to our understanding of pyrrolizidine alkaloids. These studies provide insights into the molecular configuration of jacoline and its interconversion with other related compounds (Bradbury & Willis, 1956). Understanding these properties is crucial for comprehending how these compounds function in biological systems.

Impact on Animal and Human Health

The presence of jacoline in plants like Senecio jacobaea has implications for animal and human health, particularly due to its toxicity. The transfer of jacoline from contaminated feed to animal products like milk poses potential health risks to consumers, given the genotoxic and carcinogenic properties of pyrrolizidine alkaloids (Hoogenboom et al., 2011). This area of research is crucial for food safety and public health.

Safety and Hazards

Jacoline, along with other hepatotoxic alkaloids, is potentially carcinogenic, mutagenic, and teratogenic . It may pose health hazards to the human consumer .

properties

IUPAC Name

4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWJEBGSMAOQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963983
Record name 12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jacoline

CAS RN

480-76-2
Record name Jacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,15,20-Trihydroxy-15,20-dihydrosenecionan-11,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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